N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide
Description
This compound is a thieno[3,4-d][1,3]thiazole derivative featuring a bicyclic core with a 5,5-dioxide moiety, indicating sulfone functionalization. The (2E)-configuration suggests a planar geometry at the ylidene group, while the dimethylamino phenyl substituent at position 3 and the 2-methylbutanamide group at position 2 contribute to its electronic and steric profile. Such structural attributes are common in bioactive molecules, where sulfone groups enhance metabolic stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C18H25N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylbutanamide |
InChI |
InChI=1S/C18H25N3O3S2/c1-5-12(2)17(22)19-18-21(14-8-6-13(7-9-14)20(3)4)15-10-26(23,24)11-16(15)25-18/h6-9,12,15-16H,5,10-11H2,1-4H3 |
InChI Key |
PGUYIOUTQNSYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide typically involves multi-step organic reactions. The starting materials often include 4-(dimethylamino)benzaldehyde and various thieno[3,4-d][1,3]thiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and synthetic differences between the target compound and related molecules:
Structural and Functional Insights
- Core Stability and Reactivity: The target compound’s sulfone groups (vs.
- Substituent Effects: The dimethylamino phenyl group introduces strong electron-donating and hydrophilic properties, contrasting with chlorophenyl (lipophilic in ) or methylsulfanyl (moderately polar in ). This may influence bioavailability and target selectivity.
- Synthetic Complexity : Unlike carbodiimide-mediated coupling in or peptide-like assembly in , the target compound likely requires sulfone introduction via oxidation, adding synthetic steps but improving metabolic resistance.
Biological Activity
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and cytotoxicity against various cell lines.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thieno-thiazole core, which is known for its diverse biological activities. The functional groups attached to this core significantly influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S₂ |
| Molecular Weight | 366.48 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and methanol |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast (MDA-MB-231) and pancreatic (Panc-1) cancer cells.
- Cell Viability Assays : The compound exhibited significant cytotoxic effects at micromolar concentrations. For instance, it completely inhibited colony formation in MDA-MB-231 cells at concentrations of 1 and 2 μM .
- Mechanism of Action : The anticancer activity appears to be linked to the disruption of cell cycle progression and induction of apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers in treated cells .
- Case Study : A study involving a series of derivatives based on the compound showed that modifications to the thiazole ring could enhance cytotoxicity against pancreatic cancer cells. The most effective derivatives demonstrated IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicated activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In studies assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed MIC values ranging from 10 to 20 µM, suggesting moderate antibacterial activity .
- Synergistic Effects : Combinations with other antibiotics were tested, revealing synergistic effects that could enhance overall antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments were performed using the MTT assay across different cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 1.5 | High sensitivity |
| Panc-1 | 2.0 | Moderate sensitivity |
| HeLa | 3.0 | Lower sensitivity compared to others |
These results indicate that the compound has a selective toxicity profile, being particularly effective against certain cancer cell lines while exhibiting lower toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
